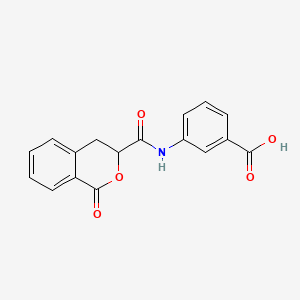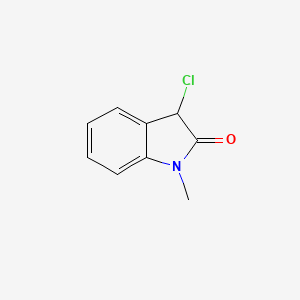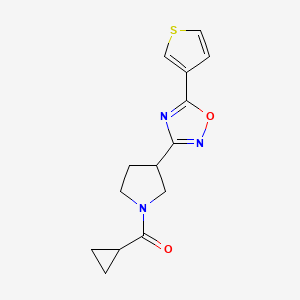
Cyclopropyl(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropyl(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyrrolidine-based compound that contains a cyclopropyl group and an oxadiazole ring.
Applications De Recherche Scientifique
Mechanism of Enzyme Inhibition
Cyclopropyl-derived inhibitors, closely related to the chemical structure , have been studied for their mechanism of inhibition against methanol dehydrogenase (MDH), an enzyme involved in the methanol metabolism pathway. It was discovered that these inhibitors operate through a unique mechanism, leading to the formation of a C5 3-propanal adduct of PQQ (pyrroloquinoline quinone), indicating a possible concerted proton abstraction and rearrangement mechanism (Frank et al., 1989).
Anticancer and Antimicrobial Properties
The compound's analogs have been shown to possess potent anticancer and antimicrobial properties. For instance, thienopyridine and benzofuran derivatives, which share structural similarities with the compound , have been identified as potent anti-tumor agents, showcasing a significant cytotoxic activity against tumorigenic cell lines (Hayakawa et al., 2004). Furthermore, novel biologically potent heterocyclic compounds, incorporating oxazole, pyrazoline, and pyridine moieties, have been synthesized and shown to have notable anticancer activity, as well as in vitro antibacterial and antifungal activities, indicating their potential in drug discovery (Katariya et al., 2021).
Synthesis and Molecular Docking Studies
Recent studies have focused on the synthesis and molecular docking studies of new 1,3-oxazole clubbed pyridyl-pyrazolines, demonstrating their potential as anticancer and antimicrobial agents. This research provides insights into the structural and functional applications of such compounds in medicinal chemistry, suggesting a framework for developing pharmaceutical drugs with enhanced efficacy and reduced resistance (Li et al., 2014).
Novel Synthetic Approaches
The development of novel synthetic methods for related compounds, such as ciproxifan, a histamine H3-receptor antagonist, highlights the importance of cyclopropyl derivatives in medicinal chemistry. These methods provide efficient routes for the synthesis of complex molecules, potentially improving the accessibility and diversity of drug candidates (Stark, 2000).
Propriétés
IUPAC Name |
cyclopropyl-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c18-14(9-1-2-9)17-5-3-10(7-17)12-15-13(19-16-12)11-4-6-20-8-11/h4,6,8-10H,1-3,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCWTOWCRWEGED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(C2)C3=NOC(=N3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



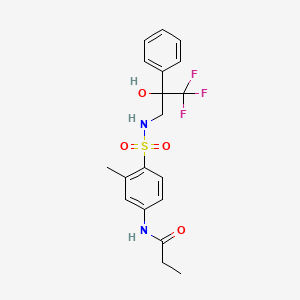
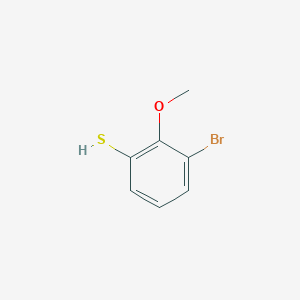

![[3-(2-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2983566.png)
![N-[2,5-dioxo-6-(4-phenoxyphenyl)-3-pyrano[3,2-c]pyridinyl]benzamide](/img/structure/B2983567.png)
![N-(3-(dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2983569.png)
![[2-Amino-4-(3-fluoro-4-methoxy-phenyl)-thiazol-5-yl]-acetic acid](/img/structure/B2983570.png)



